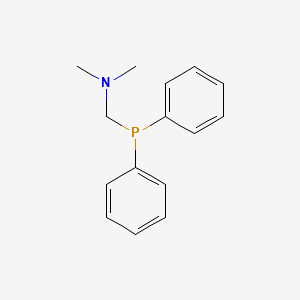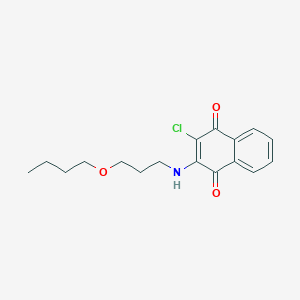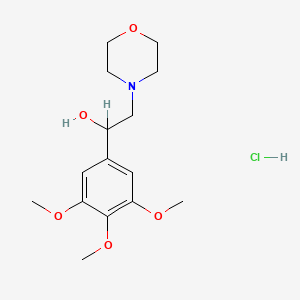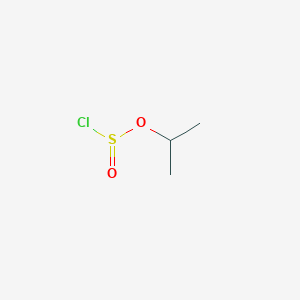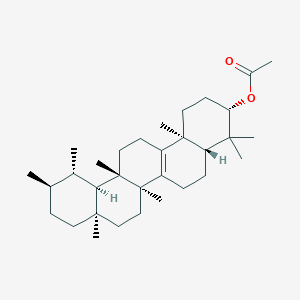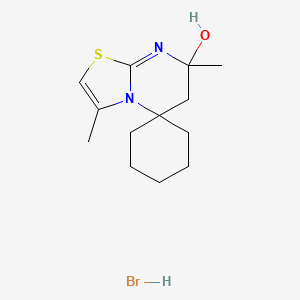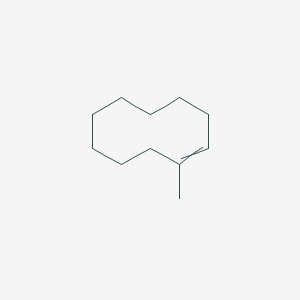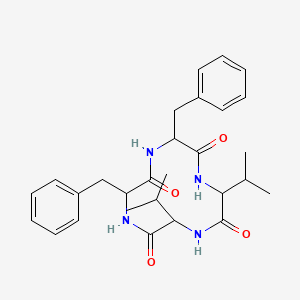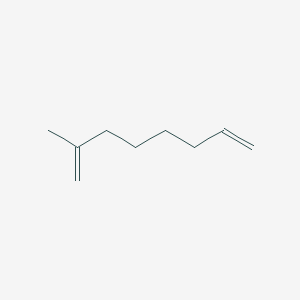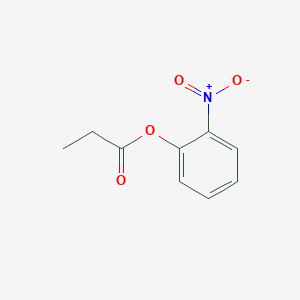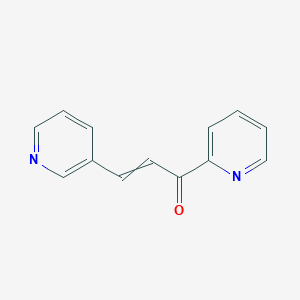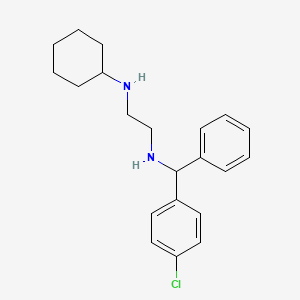
N-(alpha-(p-Chlorophenyl)benzyl)-N'-cyclohexylethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(alpha-(p-Chlorophenyl)benzyl)-N’-cyclohexylethylenediamine is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a p-chlorophenyl group, a benzyl group, and a cyclohexyl group attached to an ethylenediamine backbone. Its chemical properties and reactivity make it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N’-cyclohexylethylenediamine typically involves the reaction of p-chlorobenzyl chloride with cyclohexylamine in the presence of a base, followed by the addition of ethylenediamine. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(alpha-(p-Chlorophenyl)benzyl)-N’-cyclohexylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzyl or cyclohexyl derivatives.
Applications De Recherche Scientifique
N-(alpha-(p-Chlorophenyl)benzyl)-N’-cyclohexylethylenediamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N’-cyclohexylethylenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(alpha-(p-Chlorophenyl)benzyl)-N’-methyl-ethylenediamine
- N-(alpha-(p-Chlorophenyl)benzyl)-N’-ethyl-ethylenediamine
- N-(alpha-(p-Chlorophenyl)benzyl)-N’-propyl-ethylenediamine
Uniqueness
N-(alpha-(p-Chlorophenyl)benzyl)-N’-cyclohexylethylenediamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
23892-45-7 |
|---|---|
Formule moléculaire |
C21H27ClN2 |
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
N'-[(4-chlorophenyl)-phenylmethyl]-N-cyclohexylethane-1,2-diamine |
InChI |
InChI=1S/C21H27ClN2/c22-19-13-11-18(12-14-19)21(17-7-3-1-4-8-17)24-16-15-23-20-9-5-2-6-10-20/h1,3-4,7-8,11-14,20-21,23-24H,2,5-6,9-10,15-16H2 |
Clé InChI |
NLVNLWJWDYTLMB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


